[Glu4]-Oxytocin (acetate)
Description
[Glu4]-Oxytocin (acetate) is a derivative of oxytocin, a peptide hormone and neuropeptide. This compound is specifically designed for research purposes, particularly for studying the conformation of oxytocin-like molecules in aqueous solutions . The molecular formula of [Glu4]-Oxytocin (acetate) is C45H69N11O15S2, and it has a molecular weight of 1068.22 g/mol .
Properties
Molecular Formula |
C45H69N11O15S2 |
|---|---|
Molecular Weight |
1068.2 g/mol |
IUPAC Name |
acetic acid;3-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid |
InChI |
InChI=1S/C43H65N11O13S2.C2H4O2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57;1-2(3)4/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59);1H3,(H,3,4)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1 |
InChI Key |
CLGYCRRGUYKDRR-BXUJZNQYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O.CC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of [Glu4]-Oxytocin (acetate) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for [Glu4]-Oxytocin (acetate) is Cys-Tyr-Ile-Glu-Asn-Cys-Pro-Leu-Gly-NH2, with a disulfide bridge between the first and sixth cysteine residues .
Reaction Conditions:
Resin: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) group is used for temporary protection of the amino group and is removed using piperidine.
Cleavage: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production: While the SPPS method is suitable for laboratory-scale synthesis, industrial production may involve large-scale peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[Glu4]-Oxytocin (acetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between the cysteine residues can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino acid residues can undergo substitution reactions, particularly at the side chains of tyrosine and glutamic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the target residue.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered side chains.
Scientific Research Applications
[Glu4]-Oxytocin (acetate) is widely used in scientific research due to its structural similarity to oxytocin. Its applications include:
Chemistry: Studying the conformation and stability of peptide hormones in aqueous solutions.
Biology: Investigating the role of oxytocin and its derivatives in cellular signaling and receptor binding.
Medicine: Exploring potential therapeutic uses of oxytocin derivatives in conditions like autism, anxiety, and social bonding disorders.
Mechanism of Action
[Glu4]-Oxytocin (acetate) exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and subsequent cellular responses. These responses include muscle contraction, social bonding, and modulation of stress and anxiety .
Comparison with Similar Compounds
[Glu4]-Oxytocin (acetate) is unique due to the substitution of glutamic acid at the fourth position, which alters its conformation and receptor binding properties. Similar compounds include:
Oxytocin: The parent compound with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2.
[Gly4]-Oxytocin: A derivative with glycine at the fourth position.
[Ala4]-Oxytocin: A derivative with alanine at the fourth position.
These derivatives differ in their receptor binding affinities and biological activities, making [Glu4]-Oxytocin (acetate) a valuable tool for comparative studies .
Q & A
Basic: How should experimental conditions (e.g., buffer systems) be optimized for studying [Glu4]-Oxytocin’s stability in vitro?
Answer: Acetate buffers (pH 3.6–5.6) are commonly used due to their compatibility with peptide stability and enzymatic assays. For [Glu4]-Oxytocin, ensure the buffer’s ionic strength (e.g., 0.1M sodium acetate) does not interfere with receptor binding. Pre-test buffer pH adjustments using a calibrated pH meter, as minor deviations can alter peptide conformation . Include controls with endogenous oxytocin under identical buffer conditions to isolate structural effects of the Glu4 substitution.
Basic: What statistical approaches are recommended for analyzing dose-dependent effects of [Glu4]-Oxytocin in cell-based assays?
Answer: Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. For small sample sizes, apply Student’s t-test or ANOVA with post-hoc corrections (e.g., Bonferroni) to compare means. Ensure raw data is log-transformed if heteroscedasticity is observed. Reference literature values for endogenous oxytocin to contextualize potency differences, and report confidence intervals to quantify uncertainty .
Advanced: How can contradictory findings in [Glu4]-Oxytocin’s receptor selectivity across species be systematically addressed?
Answer: Contradictions often arise from interspecies variations in oxytocin receptor (OXTR) isoforms. Design cross-species experiments using transfected cell lines expressing human, murine, or non-human primate OXTR. Validate findings with competitive binding assays (e.g., radiolabeled oxytocin displacement) and functional readouts (e.g., calcium flux). Use meta-analysis tools to reconcile discrepancies, prioritizing studies with standardized protocols (e.g., buffer composition, temperature) .
Advanced: What methodologies are critical for ensuring high-purity synthesis of [Glu4]-Oxytocin acetate?
Answer: Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids to minimize side reactions. Monitor coupling efficiency via Kaiser tests. After cleavage, purify crude peptides via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA/acetonitrile). Verify purity (>95%) using LC-MS and characterize acetate counterion content via ion chromatography. Store lyophilized peptides at -80°C under argon to prevent oxidation .
Advanced: How should researchers design studies to evaluate [Glu4]-Oxytocin’s pharmacokinetic profile in vivo?
Answer: Use tracer-grade radiolabeled [Glu4]-Oxytocin (e.g., ¹²⁵I or fluorescent tags) administered intravenously in rodent models. Collect serial blood samples for LC-MS/MS quantification, and model pharmacokinetic parameters (e.g., half-life, clearance) using non-compartmental analysis. Include tissue distribution studies (e.g., brain, kidney) to assess blood-brain barrier penetration. Compare bioavailability to endogenous oxytocin under matched experimental conditions .
Basic: What controls are essential when assessing [Glu4]-Oxytocin’s functional effects in behavioral assays?
Answer: Include three controls: (1) vehicle-only (e.g., saline/acetate buffer), (2) endogenous oxytocin at equimolar doses, and (3) a selective OXTR antagonist (e.g., atosiban) to confirm receptor specificity. For social behavior tests (e.g., partner preference), standardize environmental variables (light/dark cycles, noise) to reduce confounding variability .
Advanced: How can researchers mitigate batch-to-batch variability in [Glu4]-Oxytocin peptide synthesis?
Answer: Implement strict quality control (QC) protocols:
- Pre-synthesis: Use amino acid analysis (AAA) to validate resin loading.
- Post-synthesis: Characterize each batch via MALDI-TOF MS for mass accuracy and circular dichroism (CD) spectroscopy to confirm secondary structure.
- Bioactivity: Validate receptor binding affinity (Kd) using surface plasmon resonance (SPR). Archive aliquots from each batch for longitudinal consistency checks .
Basic: What are best practices for data presentation in [Glu4]-Oxytocin studies to enhance reproducibility?
Answer: Present raw data (e.g., dose-response curves) alongside processed results (e.g., normalized % activation). Use scatterplots with mean ± SEM for small datasets and boxplots for larger cohorts. For structural data (e.g., NMR or crystallography), deposit coordinates in public repositories (PDB) and include B-factor plots to validate resolution. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Advanced: How can computational modeling complement experimental studies of [Glu4]-Oxytocin’s receptor interactions?
Answer: Perform molecular dynamics (MD) simulations using OXTR homology models (e.g., based on PDB: 6TPK) to predict binding poses of [Glu4]-Oxytocin. Compare interaction energy profiles (e.g., hydrogen bonds, hydrophobic contacts) with endogenous oxytocin. Validate predictions via alanine scanning mutagenesis of key receptor residues (e.g., Gln³²⁰, Tyr²⁰⁹). Use free-energy perturbation (FEP) to quantify ΔΔG changes caused by the Glu4 substitution .
Advanced: What strategies resolve discrepancies between in vitro potency and in vivo efficacy of [Glu4]-Oxytocin?
Answer: Discrepancies may arise from peptide degradation in plasma or poor tissue penetration. Conduct stability assays in serum (37°C, 1–24 hrs) and quantify intact peptide via LC-MS. Use protease inhibitors (e.g., bestatin) or PEGylation to enhance half-life. For tissue penetration, employ intravital microscopy with fluorescent analogs. Cross-validate findings using knockout models (e.g., OXTR<sup>-/-</sup> mice) to isolate receptor-mediated effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
